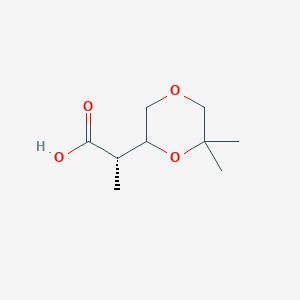
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid, also known as DMDO-PA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMDO-PA is a chiral molecule that belongs to the class of prochiral molecules. It has a molecular formula of C10H18O4 and a molecular weight of 202.25 g/mol.
作用機序
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is not fully understood. However, it is believed to act as an antioxidant and a neuroprotective agent. This compound has been shown to inhibit the formation of reactive oxygen species (ROS) and to protect neuronal cells from oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is its high enantioselectivity, which makes it a useful chiral auxiliary in organic synthesis. It also has potential applications in medicinal chemistry as a drug candidate for the treatment of various diseases. However, the synthesis of this compound can be challenging and time-consuming, and its high cost can limit its use in lab experiments.
将来の方向性
There are several future directions for the research on (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid. One area of research is the development of more efficient and cost-effective methods for the synthesis of this compound. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new drugs for the treatment of diseases.
合成法
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid can be synthesized using a variety of methods. One of the most commonly used methods is the Sharpless asymmetric dihydroxylation method, which involves the reaction of olefins with osmium tetroxide and a chiral ligand. Another method involves the reaction of 2-methoxypropene with a chiral oxazaborolidine catalyst, followed by oxidation with hydrogen peroxide. Both methods yield this compound with high enantioselectivity.
科学的研究の応用
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. In organic chemistry, this compound has been used as a chiral auxiliary for the synthesis of various compounds. It has also been used as a ligand in asymmetric catalysis. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-PKPIPKONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,5R)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2391113.png)
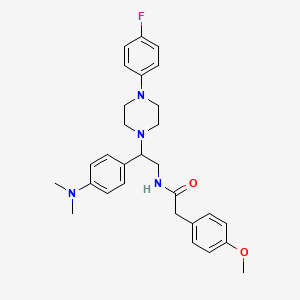
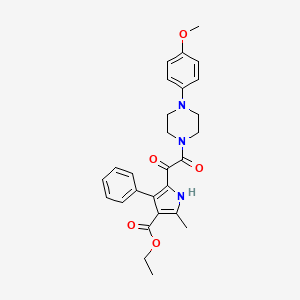

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)
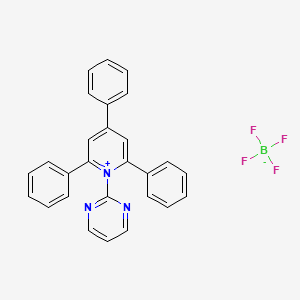
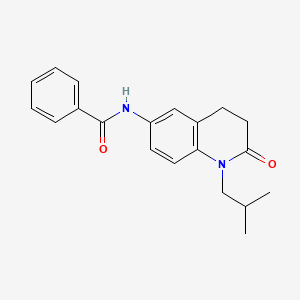

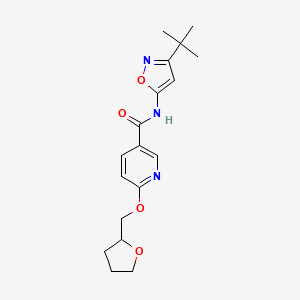
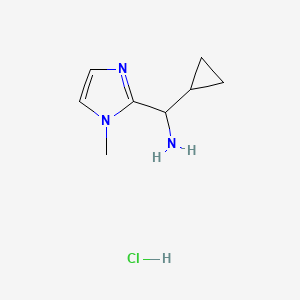
![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
![methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2391136.png)